molecular formula C24H21ClN2O3 B2468741 (2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448051-58-8

(2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2468741
CAS No.: 1448051-58-8
M. Wt: 420.89
InChI Key: VOFPHZNCFCDTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a benzoylphenyl group and a chloropyridinyl-oxy-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzoylphenyl and chloropyridinyl-oxy-piperidinyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
  • (2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)propanone

Uniqueness

(2-Benzoylphenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-21-11-6-14-26-23(21)30-18-12-15-27(16-13-18)24(29)20-10-5-4-9-19(20)22(28)17-7-2-1-3-8-17/h1-11,14,18H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFPHZNCFCDTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.